Succinaldehyde

Übersicht

Beschreibung

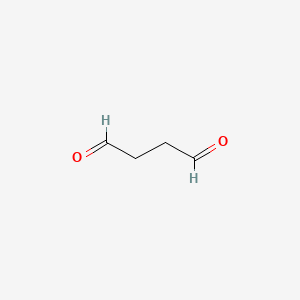

Succinaldehyde, also known as butanedial, is an organic compound with the chemical formula C₄H₆O₂. It is a colorless, viscous liquid that is typically handled as its hydrate or methanol-derived acetal. This compound is a precursor to various chemical compounds, including tropinone, and can be used as a crosslinking agent for proteins .

Synthetic Routes and Reaction Conditions:

Oxidation of Tetrahydrofuran: this compound can be synthesized by oxidizing tetrahydrofuran with chlorine, followed by hydrolysis of the chlorinated product.

Hydroformylation of Acrolein: Another method involves the hydroformylation of acrolein or its acetals.

Oxidation of 2,5-Dimethoxytetrahydrofuran: This route involves the oxidation of 2,5-dimethoxytetrahydrofuran with hydrogen peroxide.

Industrial Production Methods:

Bisulfite Addition Products: A method for preparing stable this compound involves reacting 2,5-dialkoxy-tetrahydrofuran with an alkali metal bisulfite at elevated temperatures (80-100°C) for 6 to 12 hours.

Distillation: The crude this compound can be purified by short-path single-bulb distillation under high vacuum.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products.

Reduction: It can be reduced to form butanediol.

Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Chlorine, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride.

Catalysts: Organocatalysts like l-proline for dimerization reactions.

Major Products:

Tropinone: A key intermediate in the synthesis of tropane alkaloids.

Substituted Pyrroles: Formed through reactions with N-PMP aldimines in the presence of organocatalysts.

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

Succinaldehyde has significant applications in various scientific domains:

Chemistry

- Precursor for Organic Compounds : It serves as a precursor in synthesizing various organic compounds, including prostaglandins and other bioactive molecules .

- Crosslinking Agent : It is used as a crosslinking agent for proteins, although it is less common than glutaraldehyde .

Biology

- Protein Modification : this compound modifies proteins by forming stable covalent bonds with amino groups, leading to the formation of Schiff bases. This property is utilized to study protein-protein interactions and cellular processes .

- Cellular Effects : It influences cell function by altering key signaling proteins and can impact gene expression by modifying transcription factors .

Medicine

- Synthesis of Medicinal Compounds : this compound is involved in synthesizing medicinal compounds like prostaglandin analogues. Its metabolic pathways have been studied in relation to cancer treatments .

Industry

- Polymer Production : It is used in producing urea-formaldehyde-succinaldehyde resins (UFSA), which enhance the water resistance of plywood and reduce formaldehyde emissions .

- Disinfectants : this compound exhibits antimicrobial properties and has been studied for its efficacy as a high-level disinfectant .

Case Study 1: Protein Crosslinking

A study demonstrated that this compound effectively crosslinked proteins involved in signal transduction pathways. The resulting protein complexes were analyzed using mass spectrometry to elucidate their functional roles in cellular signaling.

Case Study 2: Cancer Metabolism

Research on ftorafur metabolism revealed this compound as a significant metabolite produced during hepatic activation processes. This finding has implications for designing prodrugs with selective enzymatic pathways for cancer treatment .

Wirkmechanismus

Succinaldehyde exerts its effects primarily through its aldehyde functional groups, which can form covalent bonds with nucleophiles. This reactivity allows it to act as a crosslinking agent for proteins and other polymers. The molecular targets include amino groups in proteins, leading to the formation of Schiff bases and subsequent crosslinking .

Vergleich Mit ähnlichen Verbindungen

Glutaraldehyde: Another dialdehyde used as a crosslinking agent but more widely used than succinaldehyde.

Adipaldehyde: Similar in structure but with a longer carbon chain.

Uniqueness:

Reactivity: this compound is less reactive than glutaraldehyde, making it suitable for applications where a slower reaction rate is desirable.

Stability: It is prone to polymerization, which can be a limitation in some applications.

This compound’s unique properties and reactivity make it a valuable compound in various fields of scientific research and industrial applications.

Biologische Aktivität

Succinaldehyde, a dicarbonyl compound with the molecular formula CHO, has garnered attention in various fields of research due to its biological activity and utility in organic synthesis. This article explores the biological properties of this compound, its role in synthetic chemistry, and relevant case studies highlighting its applications.

This compound is characterized by two aldehyde functional groups located at the terminal positions of a four-carbon chain. Its structure can be represented as:

This configuration allows this compound to participate in various chemical reactions, including aldol reactions and Mannich reactions, which are crucial for synthesizing biologically active compounds.

1. Prostaglandin Synthesis

One of the notable applications of this compound is in the synthesis of prostaglandins, which are lipid compounds that perform significant roles in inflammation and other physiological processes. Research indicates that this compound can undergo organocatalytic dimerization, leading to the formation of key intermediates for prostaglandin synthesis. For instance, a study demonstrated that l-proline catalyzes the aldol reaction of this compound, facilitating the construction of complex prostaglandin structures with high enantiomeric purity .

2. Bioactive Compound Synthesis

This compound is also utilized in synthesizing various bioactive molecules. A recent study highlighted its role in a one-pot sequential reaction involving proline-catalyzed Mannich reactions with indolyl-imines, yielding substituted pyrrole-3-carbaldehydes. These compounds have shown potential as ATP-ase inhibitors and acetylcholinesterase inhibitors, indicating their relevance in medicinal chemistry .

Case Study 1: Organocatalytic Dimerization

A significant study focused on the organocatalytic dimerization of this compound to produce bicyclic enals used in prostaglandin synthesis. The process required optimizing reaction conditions and catalysts to achieve high yields and selectivity. The resulting compounds exhibited biological activity consistent with prostaglandin function, including effects on platelet aggregation .

| Catalyst | Yield (%) | Enantiomeric Ratio |

|---|---|---|

| l-Proline | 57 | 99:1 |

| [Bn2NH2][OCOCF3] | 7 | - |

Case Study 2: Synthesis of Heterocycles

Another investigation demonstrated the utility of this compound in synthesizing heterocyclic compounds through a multi-component reaction approach. The resulting pyrroloquinoline derivatives were structurally similar to known bioactive molecules, showcasing potential therapeutic applications .

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider its safety profile. Studies have indicated that exposure to this compound may have implications for respiratory health, particularly among healthcare professionals using cleaning products containing this compound . Therefore, understanding its biological effects is crucial for safe handling and application.

Eigenschaften

IUPAC Name |

butanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-3-1-2-4-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSMJKASWLYICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Record name | succinaldehyde | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Succinaldehyde | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021514 | |

| Record name | Butanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-37-9 | |

| Record name | Butanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succindialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedial | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0503177591 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Succinaldehyde?

A1: this compound has the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol.

Q2: How can this compound be characterized spectroscopically?

A: this compound can be characterized by techniques like IR and NMR spectroscopy. For instance, the IR spectra of this compound polymers show characteristic peaks corresponding to tetrahydrofuran rings, suggesting its tendency to undergo cyclopolymerization [].

Q3: Is this compound stable in aqueous solutions?

A: While undiluted this compound polymerizes readily, neutral aqueous solutions of this compound remain stable for extended periods [].

Q4: What triggers the polymerization of this compound in solution?

A: Acidification of aqueous this compound solutions induces rapid polymerization [].

Q5: How is this compound used in organic synthesis?

A: this compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds. For example, it is a key starting material in the synthesis of pyrrolidinobenzenes [].

Q6: Can you elaborate on the role of this compound in the synthesis of Prostaglandins?

A: this compound is a crucial starting material for synthesizing a key bicyclic enal intermediate in Prostaglandin synthesis. The l-proline catalyzed dimerization of this compound forms this intermediate, which can then be further elaborated to access various Prostaglandins [, ]. This strategy has been successfully applied to synthesize PGF2a [], bimatoprost, latanoprost [], and Δ12‐Prostaglandin J3 [].

Q7: How does the concentration of this compound affect its reactivity?

A: High concentrations of this compound can lead to extensive oligomerization, particularly under the conditions used for its double aldol dimerization with proline and dibenzylammonium trifluoroacetate catalysts. This oligomerization is a significant factor contributing to the low yield of the desired bicyclic enal intermediate [].

Q8: What strategies have been employed to improve the yield of the double aldol dimerization of this compound?

A: Re-investigation of the reaction conditions, including solvent, temperature, and concentration, as well as catalyst screening, has led to a significant improvement in the yield of the bicyclic enal intermediate. By optimizing these parameters, the isolated yield has been more than doubled, from 14% to 29% on a multi-gram scale [, ].

Q9: Have computational methods been applied to study this compound and its reactions?

A: Yes, DFT calculations have been employed to understand the mechanism of pyrrole formation from this compound and l-phenylalanine. These calculations suggest a new pathway involving a zwitterionic species, challenging traditional kinetic models [].

Q10: How do structural modifications of this compound impact its reactivity?

A: Substituting this compound with monoacetals can lead to different reaction outcomes. For instance, in Knoevenagel condensations, using monoprotected this compound leads to the formation of spirocyclic cyclopentanols after hydrolysis and intramolecular aldolization [].

Q11: How stable are acid and alkaline solutions of glutaraldehyde, a dialdehyde similar to this compound?

A: Acid glutaraldehyde solutions exhibit high stability at room temperature. In contrast, alkaline solutions show decreased stability, with significant changes in pH and glutaraldehyde concentration over time. This instability necessitates the use of freshly prepared alkaline solutions for applications like chemosterilization [].

Q12: Are there any specific SHE regulations concerning the use of this compound?

A: While specific regulations regarding this compound might vary, as a dialdehyde, it falls under the broader category of aldehydes. Occupational exposure limits for aldehydes, like glutaraldehyde, are in place to minimize health risks. Monitoring exposure levels, particularly during tasks involving potential for high exposure, such as biocide changeover in endoscopy units, is crucial to ensure worker safety [].

Q13: What is known about the environmental impact of tetrahydrofuran, a compound closely related to this compound?

A: Studies on the atmospheric decomposition of tetrahydrofuran, often studied as a surrogate for this compound, reveal its breakdown into various products, including butyrolactone, propyl formate, this compound, and others, upon reacting with atmospheric oxidants like Cl radicals []. This information is valuable for assessing the environmental impact of compounds related to this compound.

Q14: What is the role of acid catalysis in the atmospheric degradation of 1,4-hydroxycarbonyls, a class of compounds related to this compound?

A: Research shows that acids like HNO3 and H2SO4 can significantly reduce the energy barriers for the cyclization and dehydration reactions of 1,4-hydroxycarbonyls, leading to the formation of dihydrofurans []. These dihydrofurans, being unsaturated, are highly reactive toward atmospheric oxidants, ultimately contributing to the degradation of 1,4-hydroxycarbonyls in the atmosphere.

Q15: What analytical techniques are employed to detect and quantify this compound and its derivatives?

A: Various techniques are used to analyze this compound and related compounds. GC/MS analysis helps identify aldehydic compounds like 2-hydroxy-succinaldehyde generated during lipid peroxidation []. Pyrolysis gas chromatography is utilized to study volatile compounds produced during the thermal decomposition of materials, including this compound [].

Q16: Are there alternatives to glutaraldehyde, a common chemosterilizing agent, considering its potential health risks?

A: Ortho-phthalaldehyde (OPA) is presented as a promising alternative to glutaraldehyde for chemosterilization. OPA demonstrates rapid mycobactericidal activity, even against glutaraldehyde-resistant strains, and is effective under both clean and dirty conditions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.